N~2~,N~2~-Dimethyl-N~1~-(6-oxo-5,6-dihydrophenanthridin-2-YL)glycinamide
Overview
Description
N2,N2-Dimethyl-N1-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of peptidomimetics and other complex organic molecules. Its unique structure makes it a valuable intermediate for the synthesis of various compounds with potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, such as the reaction of oxazolidinone derivatives with active halides to create a series of trisubstituted oxazolidinones, which are key intermediates for new classes of peptidomimetics (Zheng & Bergmeier, 2019). Another synthesis approach includes the cyclization of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide to form spiro-Meisenheimer adducts (Macháček, Hassanien, & Štěrba, 1986).
Molecular Structure Analysis
Studies on molecular structure, such as the supramolecular structure analysis of related compounds, reveal extensive electronic delocalization and unique hydrogen bonding, which contribute to the stability and reactivity of these molecules (Low et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving glycinamide derivatives often result in the formation of complexes with significant biological activity. For example, synthesis and biological evaluation of specific glycinamide derivatives have shown potential as inhibitors in biological pathways (Cheng et al., 2005).
Physical Properties Analysis
The physical properties of such compounds can be determined through various spectroscopic and thermal techniques, contributing to our understanding of their stability, solubility, and overall behavior in different environments (Messimeri et al., 2002).
Chemical Properties Analysis
Chemical properties, including reactivity and bonding patterns, are crucial for understanding the potential applications of these compounds. Detailed studies on the reactivity of glycinamide derivatives under various conditions can provide insights into their potential use in synthetic chemistry and drug design (Bagley et al., 2005).
Scientific Research Applications
Role in Advanced Glycation End-Products : Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) like N
2,N2-Dimethyl-N1-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide. These AGEs are associated with diabetes and neurodegenerative diseases complications. The presence of these compounds in biological samples can be quantified using techniques like HPLC or GC methods with preliminary derivatization (Nemet, Varga-Defterdarović, & Turk, 2006).Chemical Synthesis and Rearrangement Studies : Studies on the formation of spiro-Meisenheimer adduct of related compounds and their rearrangement to other complex structures highlight the chemical versatility of such compounds. These studies shed light on the fundamental chemistry of N
2,N2-Dimethyl-N1-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide analogs (Macháček, Hassanien, & Štěrba, 1986).Inhibitor of Cellular Growth in Cancer : A related compound, N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-l-glutamic acid, exhibits significant activity as an inhibitor of human lymphoblastic leukemic cells' growth in vitro. It acts by blocking purine biosynthesis, suggesting a potential therapeutic application in cancer treatment (Taylor, Young, & Spanka, 1996).
Influence on Genotoxicity in Cancer Therapy : N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride (PJ34) impacts the genotoxicity induced by melphalan in human multiple myeloma cells. It inhibits cell-cycle progression and enhances apoptosis, suggesting its role in enhancing cancer therapy effectiveness (Xiong, Chen, Wei, & Xiao, 2015).
Potential as Neuroprotective Agent : Research on pharmacological modulation of TRPM2 channels via PARP pathway, using a compound similar to N
2,N2-Dimethyl-N1-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide, has shown neuroprotection in a Parkinson's disease model. This suggests a potential application in treating neurological disorders (Vaidya, Kaur, Thapak, Sharma, & Singh, 2021).
Mechanism of Action
Target of Action
The primary targets of N2,N~2~-Dimethyl-N~1~-(6-oxo-5,6-dihydrophenanthridin-2-YL)glycinamide are Exotoxin A from Pseudomonas aeruginosa, Elongation factor 2 (eEF-2) in humans, Cholix toxin from Vibrio cholerae, and Poly [ADP-ribose] polymerase 3 and 15 in humans . These targets play crucial roles in various biological processes, including protein synthesis and DNA repair .
Mode of Action
This compound catalyzes the transfer of the ADP ribosyl moiety of oxidized NAD (NAD+) onto eukaryotic elongation factor 2 (eEF-2), thus arresting protein synthesis . This interaction with its targets leads to changes in cellular processes, primarily inhibiting protein synthesis .
Biochemical Pathways
Given its interaction with eef-2, it likely impacts the protein synthesis pathway . The downstream effects of this interaction could include a decrease in protein production and potential cell death.
Result of Action
The molecular and cellular effects of N2,N~2~-Dimethyl-N~1~-(6-oxo-5,6-dihydrophenanthridin-2-YL)glycinamide’s action are primarily related to its inhibition of protein synthesis . This could lead to a decrease in cellular function and potentially cell death.
properties
IUPAC Name |
2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZZVDLGDDTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339305 | |
Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
344458-19-1 | |
Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PJ-34 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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